N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine
Description
Molecular Structure and Nomenclature
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine exhibits a complex heterocyclic structure that demonstrates the characteristic features of benzimidazole derivatives. The compound's molecular formula C11H15N3 indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 189.26 grams per mole. The Chemical Abstracts Service registry number 938458-93-6 uniquely identifies this compound in chemical databases.
The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine, which systematically describes its structural features. Alternative nomenclature includes 1H-benzimidazole-2-methanamine, N,5,6-trimethyl-, highlighting the presence of three methyl substituents within the molecular framework. The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=CC2=C(C=C1C)N=C(N2)CNC, providing a linear notation of its connectivity pattern.
The structural architecture consists of a benzimidazole heterocycle with specific substitution patterns that confer unique chemical properties. The benzimidazole core comprises a benzene ring fused to an imidazole ring, creating a bicyclic aromatic system. The methyl substituents at positions 5 and 6 of the benzimidazole ring system contribute to the compound's steric and electronic characteristics, while the methylamine group attached via a methylene linker at position 2 provides additional functional diversity.
Historical Context of Benzimidazole Derivatives
The historical development of benzimidazole chemistry provides essential context for understanding the significance of this compound within this compound class. The first synthesis of a benzimidazole derivative was accomplished by Hoebrecker in 1872, who obtained 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid. This pioneering work established the fundamental synthetic approach that continues to influence benzimidazole chemistry today.
Subsequent developments in benzimidazole research revealed the biological significance of these compounds. The discovery of 5,6-dimethylbenzimidazole as a degradation product of vitamin B12 by Brink and Folkers in 1949 marked a pivotal moment in understanding the role of benzimidazole derivatives in biological systems. This finding demonstrated that 5,6-dimethylbenzimidazole constitutes an integral component of the vitamin B12 molecular structure, establishing the physiological relevance of dimethylbenzimidazole derivatives.
The therapeutic potential of benzimidazole derivatives became apparent through systematic research efforts. In 1944, Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could exhibit biological activity. This hypothesis proved prescient, as subsequent decades witnessed the development of numerous benzimidazole-based therapeutic agents. The progression from Woolley's initial observations to the contemporary understanding of benzimidazole pharmacology illustrates the evolution of this chemical class from academic curiosity to practical application.
Research conducted by Hendlin and Soars demonstrated the inhibitory effects of 5,6-dimethylbenzimidazole and related compounds on vitamin B12-requiring microorganisms, including Lactobacillus lactis, Lactobacillus leichmannii, and Euglena gracilis. Their studies revealed that these compounds exhibited varying degrees of toxicity toward different microorganisms, with the benzimidazole derivatives showing irreversible toxicity that could not be neutralized by vitamin B12. These findings established fundamental principles regarding the biological activity of benzimidazole derivatives and their interaction with cellular metabolism.
Classification and Structural Family
This compound belongs to the benzimidazole family of heterocyclic aromatic organic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to an imidazole ring at the 4 and 5 positions. This structural classification places the compound within a broader category of nitrogen-containing heterocycles that exhibit remarkable chemical diversity and biological activity.
Benzimidazoles represent a privileged scaffold in medicinal chemistry, distinguished by their ability to interact with diverse biological targets through multiple mechanisms. The bicyclic aromatic system provides a rigid framework that facilitates specific molecular recognition, while substituent modifications allow for fine-tuning of pharmacological properties. The classification of benzimidazoles as privileged scaffolds reflects their exceptional utility in drug design and discovery, where a single structural framework can yield compounds with varied therapeutic activities.
Within the benzimidazole family, this compound is specifically classified as a 2-substituted benzimidazole derivative with additional methyl substitutions at positions 5 and 6. This substitution pattern is significant because 2-substituted benzimidazoles represent the most extensively studied subclass of benzimidazole derivatives. The presence of methyl groups at positions 5 and 6 creates a dimethylbenzimidazole core structure that has particular biological relevance due to its relationship with vitamin B12 metabolism.
The structural family of benzimidazoles encompasses numerous synthetic variants, each designed to exploit specific aspects of the benzimidazole pharmacophore. Synthesis methods for benzimidazole derivatives typically involve condensation reactions between ortho-phenylenediamine and various carbonyl compounds, aldehydes, or carboxylic acids. These synthetic approaches have been extensively developed and refined, resulting in a vast library of benzimidazole derivatives with tailored properties.
The electron-rich environment of the benzimidazole ring system contributes to its chemical reactivity and biological activity. The nitrogen atoms within the imidazole portion of the molecule can participate in hydrogen bonding interactions and serve as coordination sites for metal complexes. These chemical properties enable benzimidazoles to interact effectively with biological macromolecules, including proteins, nucleic acids, and enzymes.
Significance in Chemical Research
The research significance of this compound extends beyond its individual chemical properties to encompass its representation of broader trends in benzimidazole research and development. Benzimidazole derivatives have emerged as one of the most intensively studied classes of heterocyclic compounds due to their exceptional versatility in addressing diverse research challenges.
Contemporary benzimidazole research has focused extensively on developing new synthetic methodologies that improve efficiency, selectivity, and environmental compatibility. The synthesis of benzimidazole derivatives has attracted considerable attention from synthetic chemists, resulting in numerous innovative approaches that have expanded the accessible chemical space within this compound class. These synthetic advances have enabled the preparation of increasingly complex benzimidazole derivatives with precisely tailored properties.
The role of benzimidazoles as privileged scaffolds in drug discovery has been extensively documented, with research demonstrating their utility across multiple therapeutic areas. Studies have shown that benzimidazole derivatives exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, among others. This broad spectrum of biological activities has made benzimidazoles indispensable tools in pharmaceutical research, where they serve as starting points for developing new therapeutic agents.
Research into the structure-activity relationships of benzimidazole derivatives has revealed important principles governing their biological activity. The benzimidazole nucleus provides a stable platform for drug development, while various substitution patterns can modulate pharmacological properties. These findings have informed rational drug design strategies that leverage the benzimidazole scaffold to create compounds with improved efficacy and selectivity.
The biochemical significance of dimethylbenzimidazole derivatives, exemplified by compounds like this compound, has been established through research on vitamin B12 metabolism and related enzymatic processes. Studies have demonstrated that 5,6-dimethylbenzimidazole serves as a crucial component of the vitamin B12 coenzyme system, highlighting the biological relevance of this structural motif. This connection between synthetic benzimidazole derivatives and natural biochemical processes has opened new avenues for research into enzyme inhibition and metabolic pathway modulation.
Recent advances in benzimidazole chemistry have emphasized the development of environmentally sustainable synthetic methods and the exploration of novel biological targets. Researchers have increasingly focused on creating benzimidazole derivatives through green chemistry approaches that minimize environmental impact while maintaining synthetic efficiency. These efforts reflect broader trends in chemical research toward sustainable and responsible chemical synthesis.
Properties
IUPAC Name |
1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQGSCJUPQTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649183 | |
| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-93-6 | |
| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation. The reaction conditions often include:
Condensation: o-phenylenediamine is reacted with formic acid or trimethyl orthoformate in an acidic medium.
Alkylation: The resulting benzimidazole is then alkylated using methylamine under basic conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs large-scale batch reactors. The process involves:
Raw Material Preparation: Ensuring high purity of o-phenylenediamine and formic acid.
Reaction Control: Maintaining optimal temperature and pH to maximize yield.
Purification: Using crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Functionalized benzimidazole derivatives with varied pharmacological properties.
Scientific Research Applications
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine is a benzimidazole derivative with diverse pharmacological activities, making it integral to various biological processes. Benzimidazoles, in general, exhibit a broad range of activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties.
Applications in Biochemical Reactions
This compound plays a significant role in various biochemical reactions, interacting with several enzymes and proteins, influencing their activity and function.
Interaction with Enzymes and Proteins
- 5,6-dimethylbenzimidazole synthase: This compound interacts with the enzyme 5,6-dimethylbenzimidazole synthase, which is involved in the biosynthesis of 5,6-dimethylbenzimidazole, a component of vitamin B12.
- mPGES-1 Inhibition: Some benzimidazole derivatives have been found to inhibit the synthesis of prostaglandin E2, a key mediator of inflammation, by blocking the activity of microsomal prostaglandin E synthase-1 (mPGES-1). By inhibiting mPGES-1, the synthesis of prostaglandin E2 is reduced, modulating inflammatory responses.
Effects on Cellular Processes
This compound exhibits various effects on different cell types and cellular processes, influencing cell signaling pathways, gene expression, and cellular metabolism. Benzimidazole derivatives, including this compound, have demonstrated anticancer activity by inhibiting the proliferation of cancer cells.
Molecular Mechanisms
The molecular mechanism of this compound involves key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase.
Industrial Production
Industrial production of benzimidazole derivatives, including this compound, often employs large-scale batch reactors. The process involves:
- Raw Material Preparation: Ensuring high purity of o-phenylenediamine and formic acid.
- Reaction Control: Maintaining optimal temperature and pH to maximize yield.
- Purification: Using crystallization or chromatography techniques to purify the final product.
Mechanism of Action
The mechanism of action of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
Core Modifications
- The methylene-linked N-methylamine group introduces basicity (pKa ~9–10) and hydrogen-bonding capability.
- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)benzeneamine (): Replaces the methylaminomethyl group with a bromobenzyl-substituted benzene ring. The bromine atom increases molecular weight (MW = 422.3 g/mol vs. 189.3 g/mol for the target) and lipophilicity (ClogP ~5.2 vs. ~2.1), favoring hydrophobic interactions .
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (–12): Substitutes the methylaminomethyl group with a pyrimidine ring. The additional nitrogen atoms enable stronger hydrogen bonding (e.g., N–H⋯N interactions) and planar geometry, enhancing crystallinity .
Side Chain Variations
- Ethyl 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine (): Incorporates a sulfonamide and trifluoromethyl group, increasing acidity (pKa ~6–7) and metabolic stability. The CF₃ group enhances electron-withdrawing effects, altering reactivity .
- N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride (): A non-benzimidazole amine with a cyclobutyl-chlorophenyl group. The absence of the benzimidazole core reduces aromatic stacking but introduces conformational rigidity .
Table 1: Structural and Physicochemical Properties
Comparison with Other Methods
- : Uses Suzuki coupling or nucleophilic substitution to attach bromobenzyl groups to the benzimidazole core .
- : Reacts cyanamides with o-phenylenediamine, leveraging acetylacetone as a precursor for pyrimidine ring formation .
- : Employs iodoacetic acid and isothiocyanate in a multi-step reaction, highlighting the complexity of introducing sulfonamide and CF₃ groups .
Physicochemical and Functional Properties
Solubility and Stability
- The target compound’s dimethyl groups reduce water solubility compared to unsubstituted benzimidazoles but improve lipid membrane penetration.
- ’s sulfone-containing compound : Exhibits high thermal stability (decomposition at 271–272°C) due to strong S=O dipole interactions, whereas the target compound likely degrades at lower temperatures .
- ’s pyrimidine derivative : Forms intramolecular hydrogen bonds (N–H⋯N), enhancing crystalline stability and melting point (~623 K) .
Reactivity
- Electrochemical Fluorination (): N-Methylamine derivatives like the target compound may undergo fluorination at the amine group, but yields depend on substituent effects. For example, N-(n-butyl)-N-methylamine fluorinates efficiently, while bulkier analogs show lower reactivity .
- Metal Coordination (): Bis-benzimidazole ligands (e.g., N,N-bis((1H-benzimidazol-2-yl)methyl)-N-methylamine) form stable chromium complexes for ethylene oligomerization, suggesting the target compound could act as a ligand if modified .
Biological Activity
Overview
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine is a compound belonging to the benzimidazole class, known for its diverse pharmacological activities. This compound has garnered attention due to its potential applications in various biochemical processes and therapeutic contexts, particularly in oncology.
- Chemical Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
- CAS Number : 938458-93-6
Biochemical Interactions
This compound exhibits significant interactions with various enzymes and proteins, influencing their activity:
- Enzyme Interaction : It interacts with 5,6-dimethylbenzimidazole synthase, crucial for the biosynthesis of vitamin B12 components.
- Cell Signaling and Metabolism : The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, indicating a broad spectrum of biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound.
Case Studies and Findings
-
Cytotoxicity in Cancer Cell Lines :
- A study demonstrated that this compound exhibits potent cytotoxic effects across various human cancer cell lines. The lethal concentration (LC50) values were significantly lower compared to established chemotherapeutic agents.
- For instance, in glioblastoma cells, the LC50 was reported at approximately 200 nM, which is substantially more effective than some current treatments .
- Mechanism of Action :
- Inhibition of Proliferation :
Table of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
